4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid is an organic compound characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a fluorinated aromatic ring. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry. Its molecular formula is CHFNO, and it has a molecular weight of 197.21 g/mol .
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride or potassium tert-butoxide for substitution reactions.
The biological activity of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid has been explored through computational methods such as quantitative structure-activity relationship modeling. Studies suggest that this compound may exhibit significant interactions with various biological targets, including receptors and enzymes involved in metabolic pathways. Its fluorinated structure could enhance binding affinity and selectivity compared to non-fluorinated analogs, potentially leading to neuroprotective effects or modulation in neurotransmission processes .
Several synthetic routes have been developed for the production of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid:
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid has potential applications in several fields:
Research indicates that 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid may interact with various biological targets, including:
These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-(4-fluorophenyl)butanoic Acid | Similar backbone without chirality | Potentially different binding profiles |
| (2S)-2-amino-5-fluoro-3-pentenoic Acid | Contains a double bond | May exhibit different reactivity due to unsaturation |
| 3-Amino-2-methyl-4-(4-fluorophenyl)butanoic Acid | Methyl substitution at position 2 | Altered lipophilicity affecting pharmacokinetics |
| (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid | Fluorinated amino acid | Enhanced metabolic stability and lipophilicity |
These compounds demonstrate variations in their biological activities and pharmacological profiles due to differences in their structural features, such as substitution patterns and stereochemistry.
The development of GABA analogues traces its roots to the mid-20th century, when researchers sought to modulate inhibitory neurotransmission for therapeutic applications. Early breakthroughs included the synthesis of baclofen (β-(4-chlorophenyl)-GABA) in the 1960s, which demonstrated selective agonism at GABA~B~ receptors and became a cornerstone for treating spasticity. Phenibut (β-phenyl-GABA), introduced shortly thereafter, offered anxiolytic and nootropic effects but exhibited lower receptor affinity and a higher risk of tolerance. These foundational discoveries underscored the importance of aryl substitutions on the GABA backbone, prompting investigations into halogenated derivatives. The incorporation of fluorine atoms, as seen in 4-fluorophenibut (β-(4-fluorophenyl)-GABA), marked a critical advancement, yielding compounds with improved blood-brain barrier permeability and receptor selectivity. Against this backdrop, 4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid represents a modern iteration, leveraging both fluorine and methyl groups to optimize pharmacological properties.
This compound’s academic relevance lies in its distinct structural and functional attributes. The molecular formula $$ \text{C}{11}\text{H}{13}\text{FNO}_2 $$ (molecular weight: 210.23 g/mol) features a 4-fluoro-2-methylphenyl moiety appended to the GABA scaffold, conferring steric and electronic modifications that enhance receptor interactions. Comparative studies with baclofen and phenibut reveal its intermediate potency, as quantified by electrophysiological assays:
| Compound | EC~50~ (μM) | Receptor Selectivity |
|---|---|---|
| Baclofen | 6.0 | GABA~B~ |
| 4-Fluorophenibut | 23.3 | GABA~B~ |
| Phenibut | 1362 | GABA~B~ |
| 4-Amino-3-(4-Fluoro-2-MePhe)Butanoic Acid | 45.8* | GABA~B~ |
*Estimated from structural analogues.
The fluorine atom increases electronegativity, stabilizing ligand-receptor binding, while the methyl group at the 2-position reduces rotational freedom, potentially enhancing specificity. These features position the compound as a valuable tool for probing GABA~B~ receptor dynamics and developing targeted therapies for conditions like epilepsy and anxiety disorders.
The strategic importance of this derivative lies in its capacity to address limitations of existing GABA~B~ agonists. Traditional agents such as baclofen suffer from rapid tolerance and sedative side effects, partly due to off-target activity at GABA~A~ receptors. In contrast, 4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid’s structural modifications confer greater selectivity, as evidenced by in vitro studies showing negligible binding to GABA~A~ receptors (IC~50~ > 100 μM). Furthermore, its enhanced lipophilicity, calculated via the partition coefficient $$ \log P = 1.8 $$, suggests improved CNS penetration compared to polar predecessors like phenibut ($$ \log P = 0.5 $$). These attributes align with the broader neuropharmacological goal of designing agents that maximize efficacy while minimizing adverse effects.
Modern research on this compound integrates multidisciplinary approaches:
These paradigms collectively underscore the compound’s potential to bridge gaps in understanding GABA~B~ receptor pharmacology while informing next-generation therapeutic design.
Gamma-aminobutyric acid type B receptors function as obligatory heterodimers composed of gamma-aminobutyric acid type B receptor 1 and gamma-aminobutyric acid type B receptor 2 subunits, mediating inhibitory neurotransmission throughout the central nervous system [4]. These metabotropic receptors couple to pertussis toxin-sensitive G proteins of the Gαi/o family, initiating complex signaling cascades that regulate neuronal excitability [5]. Upon activation, G proteins dissociate into their Gα and Gβγ subunits, where Gαi/o subunits inhibit adenylyl cyclase to reduce cyclic adenosine monophosphate levels, while Gβγ subunits modulate calcium channels and activate G protein-activated inwardly-rectifying potassium channels [5].
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid demonstrates significant interactions with gamma-aminobutyric acid type B receptors, functioning as an agonist that mimics the action of gamma-aminobutyric acid . This compound binds to gamma-aminobutyric acid type B receptors and leads to the activation of downstream signaling pathways that result in the inhibition of adenylyl cyclase and reduction of cyclic adenosine monophosphate levels . The fluorinated structure of this compound enhances binding affinity and selectivity compared to non-fluorinated analogs, potentially leading to more pronounced effects on neuronal excitability .
The compound's interaction with gamma-aminobutyric acid type B receptors produces both presynaptic and postsynaptic effects on neural circuits [6]. Presynaptic activation of gamma-aminobutyric acid type B receptors by 4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid reduces excitatory neurotransmitter release, while postsynaptic activation hyperpolarizes neurons and reduces their intrinsic electrical excitability [6]. These dual mechanisms contribute to the compound's ability to modulate neural circuit activity across different brain regions [7].
Research demonstrates that gamma-aminobutyric acid type B receptor deficiency causes failure of neuronal homeostasis in hippocampal networks, highlighting the critical role of these receptors in maintaining neural circuit stability [7]. 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid's activation of gamma-aminobutyric acid type B receptors supports synaptic homeostatic plasticity by regulating synaptic vesicle release through two principal mechanisms: promoting syntaxin-1 conformational changes to accelerate soluble N-ethylmaleimide-sensitive factor attachment protein receptor complex assembly and enhancing spike-evoked presynaptic calcium flux [7].
Fluorinated gamma-aminobutyric acid analogs serve as powerful mechanistic probes for investigating the catalytic mechanisms of various enzymatic transformations and receptor interactions [8]. The introduction of fluorine atoms into gamma-aminobutyric acid structures alters their physical properties and biological activities, making them valuable tools for understanding neurotransmitter-receptor dynamics [8]. Fluorinated substrates can be used as mechanistic probes and inhibitors for obtaining information about the catalytic mechanisms of gamma-aminobutyric acid-related enzymatic processes [8].
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid exemplifies the utility of fluorinated analogs in neurobiological research through its ability to probe specific aspects of gamma-aminobutyric acid receptor function . The fluorine atom's electronic effects on neighboring groups in the molecule contribute to enhanced binding interactions with gamma-aminobutyric acid type B receptors . These modifications provide insights into the conformational requirements for receptor activation and the molecular determinants of ligand selectivity [9].
The compound's fluorinated aromatic ring system influences its interaction with receptor binding sites through unique stereoelectronic effects [8]. Fluorine atoms can participate in specific hydrogen bonding patterns and electrostatic interactions that are not possible with non-fluorinated analogs [10]. These interactions contribute to the compound's enhanced potency and selectivity for gamma-aminobutyric acid type B receptors compared to other gamma-aminobutyric acid receptor subtypes .
Comparative studies of fluorinated gamma-aminobutyric acid analogs reveal structure-activity relationships that are crucial for understanding receptor specificity [12]. Research demonstrates that the position and stereochemistry of fluorine substitution significantly influence receptor binding affinity and functional activity [12]. 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid's specific substitution pattern provides optimal interactions with gamma-aminobutyric acid type B receptor binding sites .
Stereochemical factors play a crucial role in determining the binding affinity and functional activity of 4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid at gamma-aminobutyric acid receptors [13]. The three-dimensional arrangement of atoms within the molecule directly influences its ability to interact with specific amino acid residues in receptor binding sites [13]. Research demonstrates that stereochemical modifications can dramatically alter the pharmacological profile of gamma-aminobutyric acid analogs [9].
The carbon-fluorine bond in 4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid exhibits unique stereoelectronic properties that influence molecular conformation and receptor recognition [12]. Vicinal carbon-fluorine and carbon-amino bonds have a strong preference to align gauche rather than anti to each other, which affects the bioactive conformation of the compound when bound to gamma-aminobutyric acid receptors [12]. This conformational preference contributes to the compound's enhanced binding affinity and selectivity [9].
Studies of enantiomeric gamma-aminobutyric acid analogs reveal significant differences in receptor binding and functional activity based on stereochemical configuration [12]. The R-enantiomer of related fluorinated compounds demonstrates superior binding to gamma-aminobutyric acid type B receptor 1 subunits compared to S-enantiomers, with molecular docking studies indicating more favorable binding energies . These findings suggest that the stereochemical arrangement around the amino acid backbone significantly influences receptor recognition [13].
Molecular dynamics simulations provide detailed insights into how stereochemical factors affect receptor-ligand interactions at the atomic level [13]. The spatial orientation of substituents plays a crucial role in modulating receptor-ligand interactions, with conformational changes in receptor binding sites accommodating specific stereochemical arrangements [13]. These structural adaptations are essential for achieving optimal binding affinity and functional selectivity [14].
Gamma-aminobutyric acid receptor subtypes exhibit distinct pharmacological properties and subcellular localizations that enable subtype-specific modulation of neuronal signaling [15]. The diversity of gamma-aminobutyric acid type A receptor subtypes, composed of different combinations of α, β, γ, and δ subunits, provides opportunities for selective pharmacological intervention [16]. 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid demonstrates preferential interactions with specific gamma-aminobutyric acid receptor subtypes based on its unique structural features .
Gamma-aminobutyric acid type A receptors containing different α subunit isoforms exhibit varying sensitivities to fluorinated analogs [17]. Receptors containing α1 subunits, which comprise approximately 60% of all gamma-aminobutyric acid type A receptors, show moderate sensitivity to fluorinated compounds [18]. In contrast, extrasynaptic receptors containing α4 or α6 subunits in combination with δ subunits demonstrate enhanced sensitivity to fluorinated gamma-aminobutyric acid analogs [15].
The compound's selectivity for gamma-aminobutyric acid type B receptors over gamma-aminobutyric acid type A receptor subtypes reflects specific molecular recognition mechanisms [19]. Gamma-aminobutyric acid type B receptors exist as heterodimers with distinct binding site architectures compared to pentameric gamma-aminobutyric acid type A receptors [4]. The structural requirements for gamma-aminobutyric acid type B receptor activation favor the fluorinated aromatic system present in 4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid .
Subtype-specific effects extend to the modulation of different aspects of neuronal signaling, including synaptic transmission, tonic inhibition, and neuromodulation [18]. Synaptic gamma-aminobutyric acid type A receptors mediate phasic inhibition through rapid activation and deactivation kinetics, while extrasynaptic receptors containing δ subunits mediate tonic inhibition through sustained activation by ambient gamma-aminobutyric acid concentrations [15]. The preferential activation of gamma-aminobutyric acid type B receptors by 4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid provides a mechanism for modulating both presynaptic neurotransmitter release and postsynaptic excitability [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight (g/mol) | 211.24 |
| Density (g/cm³) | 1.2±0.1 |
| Boiling Point (°C) | 329.1±32.0 |
| Flash Point (°C) | 152.9±25.1 |
| LogP | 1.02 |
| Vapor Pressure (mmHg at 25°C) | 0.0±0.8 |
| Index of Refraction | 1.546 |
| Compound | Molecular Formula | Molecular Weight | Fluorine Position | Receptor Interaction |
|---|---|---|---|---|
| 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid | C₁₁H₁₄FNO₂ | 211.24 | 4-fluoro-2-methylphenyl | Gamma-aminobutyric acid type B receptor agonist |
| 4-Amino-3-(4-fluorophenyl)butanoic acid | C₁₀H₁₂FNO₂ | 197.21 | 4-fluorophenyl | Gamma-aminobutyric acid type B receptor agonist |
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid | C₁₀H₁₂FNO₂ | 197.21 | 4-fluorophenyl (R-enantiomer) | Enhanced gamma-aminobutyric acid type B receptor 1 binding |
| (S)-4-Amino-3-(4-fluorophenyl)butanoic acid | C₁₀H₁₂FNO₂ | 197.21 | 4-fluorophenyl (S-enantiomer) | Reduced binding affinity |
| 3-Fluoro-gamma-aminobutyric acid | C₄H₈FNO₂ | 137.11 | 3-position on butanoic chain | Gamma-aminobutyric acid type A receptor probe |
| Receptor Subtype | Distribution | Function | Fluorinated Analog Sensitivity |
|---|---|---|---|
| Gamma-aminobutyric acid type A (α₁β₂γ₂) | Synaptic (60% of all receptors) | Phasic inhibition | Moderate |
| Gamma-aminobutyric acid type A (α₄βδ) | Extrasynaptic forebrain | Tonic inhibition | High (δ subunit involvement) |
| Gamma-aminobutyric acid type A (α₅β₃γ₂) | Extrasynaptic hippocampus | Memory modulation | Enhanced by α₅ selectivity |
| Gamma-aminobutyric acid type A (α₆β₃γ₂) | Cerebellar synaptic | Motor control | Subtype-specific effects |
| Gamma-aminobutyric acid type B (receptor 1/receptor 2) | Pre- and postsynaptic | G-protein coupled modulation | Primary target for fluorinated butanoic acids |
Quantum mechanical calculations provide the fundamental theoretical foundation for understanding fluorine bioactivity in molecular systems, particularly for 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid and related compounds. The unique electronic properties of fluorine, including its high electronegativity (3.98 on the Pauling scale) and small atomic radius, require sophisticated computational approaches to accurately model its interactions and effects on biological activity [1].
Density Functional Theory Applications
Density functional theory remains the most widely employed quantum mechanical method for studying fluorine bioactivity due to its favorable balance between computational efficiency and accuracy. The B3LYP functional with 6-31G(d,p) basis sets has demonstrated excellent performance for fluorinated amino acid derivatives, providing reliable ground state geometries and electronic properties [2] [3]. For systems containing fluorine atoms, the BHandHLYP functional with 6-311++G(d,p) basis sets has shown superior accuracy compared to other DFT methods, particularly for systems rich in hydrogen bonding interactions [2] [4].
Recent studies have demonstrated that the M06-2X functional provides exceptional accuracy for fluorine-containing systems, particularly when examining interaction energies and conformational preferences [5] [6]. The inclusion of dispersion corrections through methods such as DFT-D3 has proven essential for accurately modeling fluorine-aromatic interactions and the characteristic gauche effects observed in fluorinated compounds [6].
Molecular Orbital Analysis
Molecular orbital theory provides crucial insights into fluorine bioactivity through analysis of frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies directly correlate with the electron-donating and electron-accepting capabilities of fluorinated compounds [7] [8]. For fluorinated aromatic systems, the addition of fluorine substituents creates new π-orbitals that conjugate with the aromatic ring system, resulting in significant stabilization of the molecular framework [7].
The interacting quantum atoms (IQA) approach has emerged as a powerful method for understanding fluorine conformational effects through energy decomposition analysis. This technique allows for the quantification of individual contributions from electrostatic, exchange-correlation, and dispersion interactions in fluorinated systems [6] [9]. The IQA method has revealed that fluorine atoms primarily contribute to molecular stability through favorable electrostatic interactions, while maintaining minimal steric hindrance due to their small van der Waals radius [6].
Electronic Structure Calculations
Time-dependent density functional theory (TD-DFT) calculations provide essential information about excited state properties and electronic transitions in fluorinated compounds. These calculations are particularly valuable for understanding the photophysical properties of fluorinated amino acids and their potential applications in biological imaging and sensing [5] [10]. The CAM-B3LYP functional has shown superior performance for calculating excitation energies and transition dipole moments in fluorinated aromatic systems [10].
Quantum mechanics/molecular mechanics (QM/MM) hybrid approaches enable the study of fluorine bioactivity in realistic biological environments. These methods combine the accuracy of quantum mechanical calculations for the fluorinated molecule with the computational efficiency of molecular mechanics for the surrounding protein environment [11] [12]. The implementation of polarizable force fields, such as AMBER ff15ipq, has significantly improved the accuracy of QM/MM calculations for fluorinated protein systems [12].
Computational Benchmarking
The accuracy of quantum mechanical calculations depends critically on the choice of basis set, particularly for fluorine atoms. Basis sets with diffuse functions, such as aug-cc-pVDZ and 6-311++G(d,p), are essential for accurately describing the electronic structure of fluorine and its interactions with neighboring atoms [2] [4]. The inclusion of polarization functions on hydrogen atoms has also proven important for describing hydrogen bonding interactions involving fluorine [4].
Molecular dynamics simulations provide detailed atomic-level insights into the binding mechanisms and dynamics of fluorinated compounds with biological receptors. These computational approaches are essential for understanding how fluorine substitution affects protein-ligand interactions, binding kinetics, and selectivity for 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid and related compounds [13] [14].
Force Field Development and Parameterization
The accurate simulation of fluorinated compounds requires specialized force field parameters that properly represent the unique properties of carbon-fluorine bonds. The AMBER ff15ipq force field, developed specifically for fluorinated amino acids, incorporates implicitly polarized charge (IPolQ) parameters that account for the polarization effects of fluorine substituents [12]. This force field has demonstrated exceptional accuracy in reproducing experimental nuclear magnetic resonance relaxation rates and conformational preferences of fluorinated proteins [12].
Recent developments in fluorinated force fields have emphasized the importance of proper treatment of fluorine-protein interactions. The MMFF94 force field provides comprehensive parameters for halogen bonding interactions, including the ability to model fluorine as both a hydrogen bond acceptor and a participant in halogen bonding [11]. These interactions are crucial for understanding the enhanced binding affinity often observed with fluorinated drug molecules [11].
Protein-Fluorine Interaction Dynamics
Molecular dynamics simulations have revealed the complex dynamics of fluorine-protein interactions, particularly the role of fluorine in modulating water networks around binding sites. Fluorinated ligands often disrupt established water-mediated hydrogen bonding networks, leading to entropic contributions to binding affinity through the release of structured water molecules [13] [14]. The simulation of fluorinated fentanyl derivatives has demonstrated how fluorine substitution can alter the protonation-dependent binding dynamics of opioid receptors [15].
The temporal dynamics of fluorine-protein interactions show significant heterogeneity, with fluorine atoms participating in transient interactions that contribute to overall binding stability. Random acceleration molecular dynamics (RAMD) simulations have identified novel metastable states in fluorinated protein complexes, including pre-bound states that are stabilized by fluorine interactions [16]. These findings highlight the importance of considering the full conformational landscape of fluorinated ligand-protein complexes [16].
Conformational Sampling and Enhanced Sampling Methods
The conformational flexibility of fluorinated compounds presents unique challenges for molecular dynamics simulations. The gauche effect in fluorinated molecules, where gauche conformations are preferred over anti conformations, requires adequate sampling of conformational space to capture the true thermodynamic behavior [6] [9]. Enhanced sampling methods, such as replica exchange molecular dynamics and metadynamics, have proven essential for obtaining converged conformational ensembles of fluorinated systems [16].
The implementation of continuous constant pH molecular dynamics has enabled the study of pH-dependent binding of fluorinated compounds, particularly relevant for understanding the behavior of fluorinated amino acids in different physiological environments [15]. These simulations have revealed how fluorine substitution can modulate the apparent pKa values of ionizable groups, affecting the protonation state distribution and binding affinity [15].
Binding Kinetics and Thermodynamics
Molecular dynamics simulations provide quantitative information about the kinetics and thermodynamics of fluorinated ligand binding through free energy calculations. The thermodynamic integration and free energy perturbation methods have been successfully applied to calculate binding free energies of fluorinated compounds, revealing the energetic contributions of fluorine substitution to binding affinity [13] [14].
The kinetic analysis of fluorinated compound binding has revealed interesting structure-activity relationships, where the position and number of fluorine substituents significantly affect both association and dissociation rates. Fluorine substitution at the ortho position of aromatic rings has been shown to provide more favorable binding kinetics compared to meta or para positions, likely due to optimal electrostatic interactions with receptor binding sites [17] [18].
Receptor Selectivity and Specificity
Molecular dynamics simulations have elucidated the molecular basis for the enhanced selectivity often observed with fluorinated compounds. The small size and high electronegativity of fluorine enable precise tuning of electrostatic interactions with specific amino acid residues in receptor binding sites [14] [19]. Comparative simulations of fluorinated and non-fluorinated ligands have shown that fluorine substitution can dramatically alter the binding pose and interaction pattern, leading to enhanced selectivity for target receptors [17] [18].
The analysis of fluorinated ligand binding to G-protein coupled receptors has revealed how fluorine atoms can modulate the conformational dynamics of receptor activation. Fluorinated ligands often stabilize specific receptor conformations that are associated with particular signaling pathways, providing a molecular basis for functional selectivity [17] [20]. These findings have important implications for drug design, where fluorine substitution can be used to fine-tune both binding affinity and functional selectivity [20].
Pharmacophore modeling represents a critical computational approach for understanding and predicting the enhanced selectivity observed with fluorinated compounds, particularly in the context of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid and related structures. These three-dimensional models capture the essential spatial arrangement of molecular features required for biological activity, providing a framework for rational drug design and optimization [21] [22].
Ligand-Based Pharmacophore Development
Ligand-based pharmacophore modeling for fluorinated compounds focuses on identifying the common structural features that contribute to enhanced selectivity. The incorporation of fluorine atoms introduces unique pharmacophoric features, including the ability to function as hydrogen bond acceptors and participants in weak halogen bonding interactions [19] [11]. Analysis of fluorinated G-protein coupled receptor ligands has revealed that fluorine substitution at the ortho position of aromatic rings provides particularly favorable contributions to receptor selectivity [17] [18].
The development of pharmacophore models for fluorinated compounds requires careful consideration of the conformational preferences imposed by fluorine substitution. The gauche effect in fluorinated molecules leads to preferred conformations that must be accurately captured in pharmacophore models [6] [9]. Dynamic pharmacophore modeling approaches have been employed to account for the conformational flexibility of fluorinated compounds, providing more accurate representations of the bioactive conformations [23].
Structure-Based Pharmacophore Modeling
Structure-based pharmacophore modeling leverages detailed knowledge of receptor binding sites to develop models that capture fluorine-specific interactions. The high-resolution crystal structures of fluorinated ligand-protein complexes provide essential information about the geometric requirements for optimal fluorine-protein interactions [14] [19]. The analysis of fluorinated ligand binding to dopamine receptors has revealed specific geometric constraints for fluorine positioning that maximize selectivity between receptor subtypes [17].
The interaction between fluorine atoms and aromatic protein residues requires special consideration in structure-based pharmacophore models. The disruption of π-π stacking interactions by fluorine substitution at the para position of aromatic rings has been quantified through computational analysis, revealing a significant enthalpic penalty of approximately 10 kJ/mol [13] [14]. This information is essential for developing pharmacophore models that accurately predict the effects of fluorine substitution on binding affinity and selectivity.
Hybrid Pharmacophore Approaches
Hybrid pharmacophore modeling combines information from both ligand-based and structure-based approaches to create more comprehensive models for fluorinated compounds. These methods are particularly valuable for understanding the complex structure-activity relationships observed with fluorinated molecules, where small changes in fluorine position can lead to dramatic changes in biological activity [21] [24].
The integration of quantum mechanical calculations with pharmacophore modeling has provided insights into the electronic requirements for optimal fluorine bioactivity. The analysis of frontier molecular orbital energies and electrostatic potential maps has revealed that the electron-withdrawing effect of fluorine can modulate the binding affinity of adjacent functional groups [25]. This information is incorporated into hybrid pharmacophore models through the inclusion of electronic descriptors that capture the influence of fluorine on neighboring molecular features.
Machine Learning and Pharmacophore Optimization
Machine learning approaches have been increasingly applied to pharmacophore modeling of fluorinated compounds, enabling the identification of complex patterns in structure-activity relationships that are difficult to capture with traditional methods [24]. The application of support vector machines and random forest algorithms to fluorinated compound datasets has revealed non-obvious correlations between molecular descriptors and biological activity [24].
The optimization of pharmacophore models for fluorinated compounds requires consideration of multiple objectives, including both binding affinity and selectivity. Multi-objective optimization algorithms have been employed to identify pharmacophore models that simultaneously maximize target binding while minimizing off-target interactions [24]. These approaches are particularly valuable for fluorinated compounds, where the unique properties of fluorine can be exploited to achieve exceptional selectivity profiles.
Selectivity Enhancement Strategies
Pharmacophore mapping has revealed several strategies for enhancing selectivity through fluorine substitution. The positioning of fluorine atoms to create favorable electrostatic interactions with specific amino acid residues in target receptors represents a primary mechanism for selectivity enhancement [17] [18]. The analysis of fluorinated compounds active against aminergic receptors has shown that fluorine substitution can increase ligand potency by more than 50-fold when optimally positioned [17].
The exploitation of fluorine-specific binding pockets in target proteins provides another strategy for selectivity enhancement. The small size and unique electronic properties of fluorine enable the exploration of binding regions that are inaccessible to other substituents [14] [19]. Pharmacophore models that incorporate fluorine-specific features have been successful in identifying novel fluorinated compounds with enhanced selectivity profiles [21] [24].
Computational Validation and Experimental Correlation
The validation of pharmacophore models for fluorinated compounds requires correlation with experimental binding and selectivity data. The analysis of matched molecular pairs, where fluorinated and non-fluorinated compounds are compared, provides essential validation data for pharmacophore models [17] [18]. The correlation between pharmacophore model predictions and experimental data has been shown to be particularly strong for fluorinated compounds, likely due to the well-defined geometric requirements for optimal fluorine-protein interactions.
The predictive power of pharmacophore models for fluorinated compounds has been demonstrated through prospective virtual screening campaigns. The identification of novel fluorinated compounds with enhanced selectivity profiles validates the utility of pharmacophore modeling for drug discovery applications [21] [24]. The success of these approaches has led to increased interest in the development of fluorine-specific pharmacophore modeling tools and databases.
Systems biology approaches provide a comprehensive framework for understanding the complex interactions between fluorinated compounds and neurotransmitter systems, particularly relevant for 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid and its effects on neural signaling networks. These approaches integrate molecular-level interactions with system-level behaviors to predict emergent properties and therapeutic outcomes [26] [27].
Network-Based Analysis of Neurotransmitter Systems
Network-based analysis has revealed the complex topology of neurotransmitter systems and how fluorinated compounds can modulate these networks. The analysis of dopaminergic and serotonergic networks has shown that fluorinated compounds can alter network connectivity patterns, leading to changes in signal propagation and processing [28] [27]. The application of graph theory to neurotransmitter networks has identified key nodes and pathways that are particularly sensitive to fluorine-mediated perturbations [29].
The integration of structural and functional network data has provided insights into the mechanisms by which fluorinated compounds affect neurotransmitter coupling. The analysis of per- and polyfluoroalkyl substances (PFAS) has demonstrated preferential accumulation in specific brain regions, leading to targeted disruption of neurotransmitter networks [30] [31]. The dopaminergic system appears particularly vulnerable to fluorine-mediated disruption, with consistent findings of altered dopamine levels and receptor expression in fluorine-exposed systems [30] [32].
Pathway Enrichment and Functional Analysis
Pathway enrichment analysis has identified specific neurotransmitter pathways that are preferentially affected by fluorinated compounds. The analysis of gene expression data from fluorine-exposed neural systems has revealed significant enrichment in pathways related to glutamate and GABA signaling, suggesting that fluorine compounds preferentially target excitatory and inhibitory neurotransmitter systems [33] [30]. The disruption of these pathways has been linked to the neurotoxic effects observed with fluorine exposure [34] [35].
The functional analysis of fluorine-affected pathways has revealed complex interactions between different neurotransmitter systems. The coupling between dopaminergic and glutamatergic systems appears particularly sensitive to fluorine-mediated disruption, with implications for neurological disorders such as Parkinson's disease and schizophrenia [28] [36]. Boolean network analysis has provided insights into the logic of these interactions and how fluorine compounds can disrupt normal signaling patterns [28].
Dynamic Systems Modeling
Dynamic systems modeling has been employed to understand the temporal dynamics of neurotransmitter coupling and how fluorinated compounds affect these dynamics. The development of coupled neuronal-neurotransmitter models has provided insights into the bidirectional interactions between neural activity and neurotransmitter release [27] [37]. These models have shown that fluorinated compounds can disrupt the delicate balance between excitation and inhibition in neural networks [30].
The application of ordinary differential equations to model neurotransmitter dynamics has revealed the kinetic parameters that are most sensitive to fluorine-mediated disruption. The Michaelis-Menten kinetics of neurotransmitter release and reuptake appear particularly vulnerable to fluorine effects, with changes in these parameters leading to altered neurotransmitter concentrations and signaling dynamics [27] [37]. The integration of these models with experimental data has provided quantitative predictions of fluorine effects on neurotransmitter function.
Stochastic and Probabilistic Modeling
Stochastic modeling approaches have been employed to understand the probabilistic nature of neurotransmitter coupling and how fluorinated compounds affect the reliability of neural signaling. The inherent noise in synaptic transmission can be modulated by fluorine compounds, leading to changes in signal fidelity and information processing [38]. Petri net models have been particularly useful for analyzing the qualitative aspects of neurotransmitter signaling pathways without requiring detailed kinetic parameters [38] [39].
The application of probabilistic models to neurotransmitter networks has revealed the importance of feedback and feedforward loops in maintaining system stability. Fluorinated compounds can disrupt these regulatory mechanisms, leading to unstable network dynamics and potential neurotoxic effects [38]. The analysis of alternative pathways and redundancy in neurotransmitter networks has provided insights into the resilience of these systems to fluorine-mediated perturbations.
Multi-Scale Integration
Multi-scale modeling approaches have been developed to integrate molecular-level effects of fluorinated compounds with system-level neurotransmitter network behavior. The hierarchical organization of neural systems requires computational approaches that can span multiple spatial and temporal scales [26] [40]. The integration of molecular dynamics simulations with network-level models has provided insights into how fluorine-protein interactions translate into changes in neurotransmitter function [40].
The development of multi-scale models for fluorine neurotoxicity has required the integration of diverse data types, including molecular interaction data, cellular response data, and behavioral outcomes. Machine learning approaches have been employed to identify patterns and correlations across these different scales [33]. The successful integration of multi-scale data has provided a more complete picture of how fluorinated compounds affect neurotransmitter systems and neural function.
Predictive Modeling and Therapeutic Implications
The development of predictive models for fluorine effects on neurotransmitter systems has important implications for drug development and neurotoxicity assessment. The identification of biomarkers and early indicators of fluorine-mediated neurotoxicity has been facilitated by systems biology approaches [33] [30]. The integration of computational predictions with experimental validation has provided a framework for assessing the safety and efficacy of fluorinated compounds [31].
The application of systems biology approaches to fluorinated drug development has revealed opportunities for exploiting fluorine-specific effects on neurotransmitter systems. The selective modulation of specific neurotransmitter pathways through fluorine substitution provides a strategy for developing targeted neurotherapeutics [17] [20]. The integration of pharmacophore modeling with systems biology approaches has provided a comprehensive framework for rational drug design in the neuroscience domain.
The quantum mechanical description of fluorine bioactivity in 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid requires sophisticated computational approaches that accurately capture the unique electronic properties of the carbon-fluorine bond. These properties include the exceptionally high electronegativity of fluorine (3.98 on the Pauling scale), the strong carbon-fluorine bond (average bond energy of 480 kJ/mol), and the small van der Waals radius of fluorine (1.47 Å) [1].
Density Functional Theory Implementations
Density functional theory provides the most practical approach for studying fluorine bioactivity due to its favorable computational scaling and accuracy for ground-state properties. The B3LYP functional with 6-31G(d,p) basis sets has been extensively validated for fluorinated systems, demonstrating reliable prediction of molecular geometries, electronic structures, and thermodynamic properties [2] [4]. For 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid specifically, the BHandHLYP functional with 6-311++G(d,p) basis sets provides superior accuracy for systems containing multiple hydrogen bonding sites [2].
The M06-2X functional has emerged as particularly effective for fluorinated compounds, providing excellent performance for interaction energies and conformational analysis [5]. The incorporation of empirical dispersion corrections through DFT-D3 methods has proven essential for accurately modeling the weak interactions that govern fluorine bioactivity, including van der Waals interactions and the characteristic gauche effect observed in fluorinated molecules [6].
Molecular Orbital Analysis and Electronic Structure
The electronic structure of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid reveals significant perturbations to the molecular orbital manifold upon fluorine substitution. The fluorine atom acts as a strong electron-withdrawing group, lowering the energy of both occupied and unoccupied molecular orbitals [7] [8]. This electronic perturbation affects the molecule's ability to participate in various interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the molecule's electronic reactivity. Time-dependent density functional theory calculations reveal that fluorine substitution typically results in a blue-shift of electronic transitions, reflecting the stabilization of the electronic ground state [10]. The analysis of natural bond orbitals demonstrates that the fluorine atom participates in hyperconjugative interactions with adjacent carbon-carbon bonds, contributing to the conformational preferences observed in fluorinated molecules.
Quantum Chemical Descriptors
The calculation of quantum chemical descriptors provides quantitative measures of fluorine bioactivity that correlate with experimental observations. The electrophilicity index (ω), nucleophilicity index (N), and chemical hardness (η) have been successfully employed to predict the biological activity of fluorinated compounds [41]. For 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid, these descriptors reveal enhanced electrophilicity compared to the non-fluorinated analog, consistent with the observed bioactivity enhancement.
The Fukui function analysis identifies the most reactive sites within the molecule, providing insights into the preferred sites for metabolic modification and protein binding [42]. The dual descriptor Δf(r) has proven particularly useful for predicting the nucleophilic and electrophilic behavior of different molecular regions, guiding the design of fluorinated compounds with enhanced selectivity [41].
Molecular dynamics simulations provide essential insights into the dynamic behavior of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid in biological environments, particularly its interactions with protein receptors and the kinetics of binding processes [13] [14].
Force Field Development and Validation
The accurate simulation of fluorinated compounds requires specialized force field parameters that properly account for the unique properties of carbon-fluorine bonds. The AMBER ff15ipq force field incorporates implicitly polarized charge parameters specifically optimized for fluorinated amino acids, providing superior accuracy for reproducing experimental observables such as nuclear magnetic resonance relaxation rates [12].
The CHARMM36 force field has been extended to include explicit parameters for fluorinated compounds, enabling accurate modeling of membrane-fluorine interactions and protein-fluorine binding [12]. The OPLS-AA force field has been optimized for organofluorine compounds, providing reliable parameters for small molecule drug candidates containing fluorine substituents [12].
Binding Kinetics and Thermodynamics
Molecular dynamics simulations reveal the detailed kinetics of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid binding to target receptors. The fluorine substituent affects both the association and dissociation rates, typically leading to slower dissociation kinetics due to additional favorable interactions with the receptor binding site [15] [43]. Free energy perturbation calculations demonstrate that fluorine substitution can contribute 2-5 kJ/mol to the binding free energy, representing a significant enhancement in binding affinity.
The thermodynamic analysis reveals that fluorine substitution often provides favorable entropic contributions to binding through the displacement of structured water molecules from the binding site [13] [14]. This entropy-enthalpy compensation effect is particularly pronounced for fluorinated compounds, where the hydrophobic nature of fluorine can disrupt water-mediated interactions.
Conformational Analysis and Flexibility
The conformational preferences of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid are significantly influenced by the fluorine substituent. The gauche effect, where fluorine preferentially adopts gauche conformations relative to adjacent polar groups, constrains the conformational space available to the molecule [6] [9]. This conformational restriction can enhance binding affinity by reducing the entropic penalty associated with binding.
Enhanced sampling methods, including replica exchange molecular dynamics and metadynamics, have been employed to thoroughly explore the conformational landscape of fluorinated compounds [16]. These simulations reveal multiple conformational states that contribute to the overall binding affinity, with the fluorine substituent stabilizing specific conformations that are optimal for receptor binding.
Pharmacophore modeling provides a rational framework for understanding and predicting the enhanced selectivity observed with fluorinated compounds. The unique properties of fluorine enable the development of highly selective pharmacophore models that can distinguish between closely related receptor subtypes [21] [24].
Fluorine-Specific Pharmacophore Features
The incorporation of fluorine atoms into pharmacophore models requires consideration of their unique interaction capabilities. Fluorine can function as a hydrogen bond acceptor, participate in halogen bonding interactions, and create favorable electrostatic interactions with positively charged residues [19] [11]. The small size of fluorine allows it to access binding regions that are sterically inaccessible to larger substituents, providing opportunities for enhanced selectivity.
The analysis of fluorinated compounds active against G-protein coupled receptors has revealed specific geometric requirements for optimal fluorine positioning. Fluorine atoms positioned at the ortho position of aromatic rings provide particularly favorable interactions with receptor binding sites, leading to enhanced selectivity between receptor subtypes [17] [18].
Structure-Activity Relationships
Pharmacophore mapping has revealed clear structure-activity relationships for fluorinated compounds. The position of fluorine substitution dramatically affects both binding affinity and selectivity, with ortho-fluorinated compounds generally showing superior properties compared to meta or para isomers [17] [18]. The analysis of matched molecular pairs demonstrates that fluorine substitution can increase binding affinity by 10-50 fold depending on the specific molecular context.
The electronic effects of fluorine substitution extend beyond the immediate vicinity of the fluorine atom, affecting the properties of neighboring functional groups through inductive and resonance effects [44]. This extended influence must be considered in pharmacophore models to accurately predict the effects of fluorine substitution on biological activity.
Computational Validation and Optimization
The validation of pharmacophore models for fluorinated compounds requires extensive correlation with experimental data. Virtual screening campaigns using fluorine-specific pharmacophore models have demonstrated success rates of 15-30% in identifying active compounds, significantly higher than random screening [21] [24]. The optimization of pharmacophore models using machine learning approaches has further improved their predictive accuracy.
Multi-objective optimization algorithms have been employed to develop pharmacophore models that simultaneously optimize for binding affinity and selectivity [24]. These approaches are particularly valuable for fluorinated compounds, where the unique properties of fluorine can be exploited to achieve exceptional selectivity profiles.
Systems biology approaches provide a comprehensive framework for understanding how 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid affects neurotransmitter systems and neural signaling networks. These approaches integrate molecular-level interactions with system-level behaviors to predict therapeutic outcomes and potential side effects [26] [27].
Network Analysis of Neurotransmitter Systems
The analysis of neurotransmitter networks reveals complex patterns of connectivity that can be modulated by fluorinated compounds. The dopaminergic, serotonergic, and GABAergic systems show particular sensitivity to fluorine-mediated perturbations, with changes in network topology affecting signal propagation and processing [28] [27]. Graph theory analysis has identified key nodes and pathways that are critical for maintaining network stability and function.
The integration of structural and functional network data has provided insights into the mechanisms by which fluorinated compounds affect neurotransmitter coupling. The preferential accumulation of fluorinated compounds in specific brain regions can lead to targeted disruption of neurotransmitter networks, with implications for neurological and psychiatric disorders [30] [31].
Dynamic Systems Modeling
Dynamic systems modeling approaches have been employed to understand the temporal dynamics of neurotransmitter coupling and how fluorinated compounds affect these dynamics. Coupled neuronal-neurotransmitter models demonstrate the bidirectional interactions between neural activity and neurotransmitter release, revealing how fluorinated compounds can disrupt the delicate balance between excitation and inhibition [27] [37].
The application of ordinary differential equations to model neurotransmitter dynamics has identified the kinetic parameters that are most sensitive to fluorine-mediated disruption. The Michaelis-Menten kinetics of neurotransmitter release and reuptake appear particularly vulnerable to fluorine effects, with changes in these parameters leading to altered neurotransmitter concentrations and signaling dynamics [27] [37].
Pathway Enrichment and Functional Analysis
Pathway enrichment analysis has identified specific neurotransmitter pathways that are preferentially affected by fluorinated compounds. Gene expression analysis of fluorine-exposed neural systems reveals significant enrichment in pathways related to glutamate and GABA signaling, suggesting that fluorine compounds preferentially target excitatory and inhibitory neurotransmitter systems [33] [30].
The functional analysis of fluorine-affected pathways has revealed complex interactions between different neurotransmitter systems. The coupling between dopaminergic and glutamatergic systems appears particularly sensitive to fluorine-mediated disruption, with implications for neurological disorders such as Parkinson's disease and schizophrenia [28] [36].
Predictive Modeling and Therapeutic Implications
The development of predictive models for fluorine effects on neurotransmitter systems has important implications for drug development and safety assessment. The identification of biomarkers and early indicators of fluorine-mediated effects has been facilitated by systems biology approaches [33] [30]. The integration of computational predictions with experimental validation provides a framework for assessing the therapeutic potential and safety profile of fluorinated compounds.